1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(4-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-2-26-19-12-10-17(11-13-19)15-21(23)22-14-6-7-18(22)16-27(24,25)20-8-4-3-5-9-20/h3-5,8-13,18H,2,6-7,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHIEGDCUZHRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through an alkylation reaction using 4-ethoxyphenyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Key Observations :
- This group may enhance metabolic stability compared to the hydrolytically labile hydroxymethyl group in 119 .
Sulfonyl-Containing Analogues
Table 2: Sulfonyl Group Impact on Properties
Key Observations :
- The benzenesulfonyl group in the target compound is bulkier than the methylsulfonyl group in 3e, which may reduce steric hindrance in receptor binding compared to 3e .
- Sulfonyl groups generally improve thermal stability and resistance to oxidative degradation compared to ethers (e.g., etomethazene’s ethoxybenzyl) .
Key Observations :
- Compounds with bromophenyl groups (e.g., ) exhibit strong antioxidant activity, hinting that electron-withdrawing groups on the aryl moiety enhance radical scavenging.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Q. What strategies address contradictory data in biological activity assays?
Discrepancies in receptor binding affinities (e.g., µ-opioid vs. σ-receptor interactions) may arise from:
- Conformational flexibility : The pyrrolidine ring’s puckering alters pharmacophore presentation. Molecular dynamics simulations (MD) can predict dominant conformers .
- Solvent effects : Polar solvents stabilize zwitterionic forms, reducing membrane permeability. Compare results in DMSO vs. PBS buffers .
- Assay interference : The benzenesulfonyl group may quench fluorescence in FRET-based assays. Validate via LC-MS or radioligand binding .
Q. How can structure-activity relationships (SAR) guide derivative design?
Focus on modifying:
- Benzenesulfonyl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance σ-receptor affinity but reduce solubility.
- Pyrrolidine substitutions : Methylation at the 3-position restricts ring puckering, improving selectivity . Example SAR table:
| Derivative | R Group (Pyrrolidine) | Receptor IC₅₀ (nM) |
|---|---|---|
| Parent | H | 120 (σ), 450 (µ) |
| 3-Me | CH₃ | 85 (σ), >1000 (µ) |
Q. What computational methods predict metabolic stability?
- Density Functional Theory (DFT) : Models oxidation susceptibility at the ethoxyphenyl methyl group .
- CYP450 docking : Predicts hepatic metabolism hotspots (e.g., CYP3A4 interaction with the benzenesulfonyl moiety) .
Methodological Guidance
Q. How to resolve spectral overlaps in NMR characterization?
- Selective ¹H-¹³C HSQC : Differentiates overlapping signals from the pyrrolidine and ethoxyphenyl protons .
- Variable-temperature NMR : Identifies dynamic effects (e.g., ring inversion) by observing signal coalescence at elevated temps .
Q. What techniques validate synthetic intermediates?
- HRMS-ESI : Confirms molecular ions for intermediates like 2-[(benzenesulfonyl)methyl]pyrrolidine (calc. [M+H]⁺ = 254.12) .
- IR spectroscopy : Detects sulfonyl S=O stretches (~1350 cm⁻¹) to track reaction progress .
Contradiction Analysis
Q. Why do solubility studies report conflicting logP values?
- Measurement methods : Shake-flask vs. HPLC-derived logP values vary due to ionization in aqueous phases. Use octanol-water partitioning with pH control .
- Aggregation effects : Micelle formation in high concentrations artificially lowers solubility. Validate via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
